molecular formula C12H16O5 B095482 Benzyl alpha-D-xylopyranoside CAS No. 18403-12-8

Benzyl alpha-D-xylopyranoside

Cat. No. B095482
CAS RN: 18403-12-8
M. Wt: 240.25 g/mol
InChI Key: XUGMDBJXWCFLRQ-KXNHARMFSA-N
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Description

Benzyl alpha-D-xylopyranoside is a derivative of the naturally occurring xylose sugar, where a benzyl group is attached to the sugar molecule. This modification alters the physical and chemical properties of the sugar, making it a valuable compound for various chemical and biochemical applications, including the study of carbohydrate chemistry and the synthesis of complex molecules.

Synthesis Analysis

The synthesis of benzyl alpha-D-xylopyranoside derivatives has been explored in several studies. For instance, the direct synthesis of methyl 2,4-di-O-benzyl-alpha-D-xylopyranoside was achieved through the regiospecific benzylation of methyl alpha-D-xylopyranoside, yielding a 70% success rate. This process also resulted in by-products such as methyl 2,3- and 3,4-di-O-benzyl-alpha-D-xylopyranosides, demonstrating the challenges of achieving regioselectivity in such reactions . Another study reported the stereoselective synthesis of a related compound, methyl 4,6-O-benzylidene-2-C-methoxycarbonylmethyl-alpha-D-ribo-hexopyranosid-3-ulose, with a 65% yield, showcasing the potential for creating complex derivatives with specific stereochemical configurations .

Molecular Structure Analysis

The molecular structure of benzyl alpha-D-xylopyranoside derivatives has been elucidated using various analytical techniques. X-ray crystallography has been particularly useful, revealing the spatial arrangement of atoms within the molecules. For example, the crystal structure of methyl 6-O-benzyl-2-deoxy-2-dimethylmaleimido-alpha-D-allopyranoside was solved to understand the hydrogen bonding patterns that could influence glycosylation regioselectivity. This study found both intramolecular and intermolecular hydrogen bonds, which are crucial for the stability and reactivity of the compound . Similarly, the molecular structure of methyl 4,6-O-benzylidene-2-C-methoxycarbonylmethyl-alpha-D-ribo-hexopyranosid-3-ulose was determined, showing how the phenyl groups and sugar rings are arranged in a columnar stacking within the crystal lattice .

Chemical Reactions Analysis

The chemical reactivity of benzyl alpha-D-xylopyranoside derivatives is influenced by the presence of the benzyl group and the specific configuration of the sugar moiety. The studies have shown that these compounds can participate in various chemical reactions, such as polymerization and glycosylation. For instance, the ring-opening polymerization of 3-O-benzyl-alpha-D-xylopyranose 1,2,4-orthopivalate was attempted to synthesize a stereoregular polymer, although the resulting polymer was not stereoregular, it mainly consisted of (1-->4)-beta-xylopyranose units .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl alpha-D-xylopyranoside derivatives are significantly affected by the substituents attached to the sugar ring. The presence of benzyl groups can increase the hydrophobicity of the molecule and affect its solubility in various solvents. The studies have not explicitly detailed the physical properties such as melting point, solubility, or specific optical rotation, but these properties can be inferred from the molecular structure and the nature of the substituents .

Scientific Research Applications

  • Synthesis of Derivatives : The regiospecific benzylation of methyl α-D-xylopyranoside leads to the production of methyl 2,4-di-O-benzyl-α-D-xylopyranoside, among other derivatives. This process demonstrates the potential for creating specific glycoside derivatives for various applications (Morishima, Koto, Kusuhara, & Zen, 1982).

  • Selective Tosylation : Direct selective tosylation of benzyl α-D-xylopyranoside facilitates the creation of specific tosyl derivatives. These processes offer advantages over indirect methods that involve the use of temporary masking groups (Friedman, Cohen, & Bergmann, 1970).

  • Substrate Analogue Synthesis for Alpha Amylase : The synthesis of a tetrasaccharide as a substrate analogue of alpha amylase, involving the glycosylation of benzyl 2,3,6-tri-O-benzyl-4-O-(2,3-di-O-benzyl-α-D-xylopyranosyl)-β-D-glucopyranoside, highlights the use of these compounds in enzyme research and possibly drug development (Takeo, Nakagen, Teramoto, & Nitta, 1990).

  • Chemoenzymatic Synthesis : The chemoenzymatic synthesis of beta-D-galactofuranosides using an alpha-l-arabinofuranosidase, with benzyl alpha-D-xylopyranoside as a substrate, illustrates the use in synthesizing complex carbohydrates, potentially for drug design (Rémond, Plantier-Royon, Aubry, & O’Donohue, 2005).

  • Antithrombotic Activity : The synthesis of 1,2,3,4-tetra-O-acetyl-5-thio-D-xylopyranose and its transformation into derivatives shows potential antithrombotic activity, indicating its potential in medicinal chemistry (Bozo, Boros, Kuszmann, Gács-baitz, & Párkányi, 1998).

  • Evaluation of Intestinal Lactase : The synthesis of 4-O-β-spD-Galactopyranosyl-spD-xylose from benzyl 2,3-O-isopropylidene-beta-D-xylopyranoside, and its use in evaluating intestinal lactase, is an example of the application in biochemistry and enzymology (Rivera-Sagredo, Fernández-Mayoralas, Jiménez‐Barbero, Martín‐Lomas, Villanueva, & Aragón, 1992).

Future Directions

Benzyl α-D-xylopyranoside, due to its exceptional attributes and efficacy against drug-resistant bacteria, is seen as a promising candidate for therapeutic advancements across diverse ailments . Its profound ability to specifically target afflictions positions it as an indispensable asset for researchers and practitioners in the biomedical realm .

properties

IUPAC Name

(2S,3R,4S,5R)-2-phenylmethoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10+,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGMDBJXWCFLRQ-KXNHARMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H](O1)OCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl alpha-D-xylopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YS Shreenivasan, S Keerthana, A Praveena… - Journal of …, 2022 - jeb.co.in
Journal of Environmental Biology Page 1 Online Copy Abstract Aim: Methodology: Results: Interpretation: To study the anti-viral activity of extracts of Berberis aristata and to scrutinize …
Number of citations: 2 www.jeb.co.in

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